Product packaging for [8-[(4-Butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide(Cat. No.:CAS No. 29025-14-7)

[8-[(4-Butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Cat. No.: B1668115
CAS No.: 29025-14-7
M. Wt: 532.5 g/mol
InChI Key: JABDOYKGZCPHPX-UHFFFAOYSA-M
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Description

Butropium Bromide is an organic bromide salt and an anticholinergic agent used in research for its spasm-suppressing properties on smooth muscles . Its primary research value lies in studying the parasympathetic nervous system, as it acts as a muscarinic acetylcholine receptor antagonist . By competing with acetylcholine for binding sites on muscarinic receptors, particularly the M3 subtype in smooth muscle, Butropium Bromide inhibits neurotransmitter binding and subsequent muscle contraction . This mechanism leads to the relaxation of parasympathetically innervated smooth muscle, reducing tone and motility . Research applications include the study of spasmodic pain models associated with gastrointestinal tract conditions such as gastritis, gastric ulcers, and cholelithiasis . The chemical formula of Butropium Bromide is C₂₈H₃₈BrNO₄, with an average molecular weight of 532.52 g/mol . Its CAS Number is 29025-14-7 . Researchers should note that this compound is for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38BrNO4 B1668115 [8-[(4-Butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide CAS No. 29025-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDOYKGZCPHPX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Derivatives Research

Chemical Synthesis Pathways of Butropium (B33783) Bromide

The synthesis of tropane (B1204802) alkaloids, the structural class to which butropium bromide belongs, has been explored through various chemical routes. Classical approaches, such as the biomimetic Mannich-type process first developed by Robinson, have been effective in forming the tropane skeleton by constructing new carbon-carbon bonds via in situ generated iminium or imine intermediates google.com. While the specifics of butropium bromide synthesis pathways are not extensively detailed in the provided results, the general methodologies for tropane alkaloid synthesis are relevant. These often involve cyclization methods, including intramolecular SN2, Mannich-type reactions, ring-closing metathesis, and cycloaddition reactions google.com.

The core tropane structure can be synthesized and subsequently modified to yield specific derivatives like butropium bromide. The synthesis of tropane and its derivatives often utilizes tropinone (B130398) as a common intermediate, which can be transformed into various classes of compounds, including tropine (B42219) and its esters (tropeines), scopine (B3395896) and nortropine (B26686) derivatives, and tropane quaternary ammonium (B1175870) salts researchgate.net. Butropium bromide, being a quaternary ammonium salt of a tropane derivative, would likely involve the quaternization of a tertiary amine precursor.

Methodologies for Synthesizing Related Tropane Alkaloid Derivatives

The synthesis of related tropane alkaloid derivatives employs diverse methodologies aimed at modifying the core structure or introducing different substituents. Approaches include the construction of the 8-azabicyclo[3.2.1]octane core through reactions such as the aziridination of a cycloheptadiene intermediate followed by vinyl aziridine (B145994) rearrangement nih.govacs.org. This strategy allows for late-stage structural diversification at positions like N8, C3, C6, or C7, which are crucial for modulating molecular properties nih.govacs.org.

Another reported methodology for synthesizing tropane and related alkaloid skeletons involves a radical [3+3]-annulation process utilizing visible-light photoredox catalysis springernature.com. This method provides bicyclic alkaloid skeletons with good yields and high levels of diastereoselectivity springernature.com. It allows for the preparation of N-arylated tropane and homotropane frameworks and can introduce ester groups suitable for further derivatization springernature.com. Enzymatic asymmetrization of cycloheptene-1,4-diol derivatives has also been explored for the synthesis of tropane alkaloids acs.org.

Tropane derivatives are often synthesized as esters, arising from the esterification of various acids with hydroxytropanes researchgate.net. This esterification process is a key method for generating a wide range of tropane-based pharmaceuticals researchgate.netbris.ac.uk.

Strategies for Derivatization and Analog Synthesis in Lead Optimization Research

Derivatization and analog synthesis are fundamental strategies in lead optimization research to improve the properties of a compound. For tropane alkaloid derivatives like butropium bromide, these strategies aim to modify the chemical structure to enhance desired characteristics. Lead optimization often involves direct chemical manipulation of functional groups and structure-activity relationship (SAR) directed optimization nih.gov.

Structural simplification is one strategy employed in lead optimization, which involves truncating unnecessary groups from large or complex lead compounds to improve synthetic accessibility and potentially pharmacokinetic profiles nih.gov. While butropium bromide itself is a specific compound, the principles of derivatization and analog synthesis applied to tropane scaffolds are relevant. The introduction of different substituents at various positions of the tropane core (N8, C3, C6, C7) allows for the generation of a library of analogs with varied chemical and potentially biological properties nih.govacs.org.

The synthesis of tropane derivatives for medicinal chemistry applications often involves introducing specific functional groups or modifying existing ones to explore their impact on activity and other properties springernature.com.

Investigation of Impurity Profiles and Related Substances in Synthetic Batches

The investigation of impurity profiles and related substances in synthetic batches of pharmaceutical compounds like butropium bromide is critical for quality control and regulatory compliance. Impurities in synthetic drug substances can arise from starting materials, reagents, intermediates, by-products, or degradation products pmda.go.jp.

Analytical techniques, such as Liquid Chromatography (LC), are commonly used to determine the purity of butropium bromide and identify related substances nihs.go.jp. Specific tests and criteria are established to limit the levels of these impurities. For instance, a method described for butropium bromide involves using liquid chromatography with an ultraviolet absorption photometer as a detector at a wavelength of 220 nm nihs.go.jp. The method specifies the selection of a column that provides adequate resolution between the peak of butropium and peaks of related substances nihs.go.jp.

The Japanese Pharmacopoeia outlines tests for the purity of butropium bromide, including limits for heavy metals and related substances determined by liquid chromatography nihs.go.jp. The test for related substances involves comparing the peak areas of impurities in the sample solution to those in a standard solution nihs.go.jp. This rigorous analytical testing ensures the quality and consistency of synthetic batches.

Reference standards for butropium bromide impurities and related products are available and are useful in pharmaceutical research for product development, quality control, method validation, and the identification of unknown impurities synzeal.com.

Preclinical Pharmacology and Mechanism of Action

In Vitro Pharmacological Investigations

In vitro studies are crucial for understanding the direct effects of a compound on specific tissues and receptors, free from systemic influences. Investigations into butropium (B33783) bromide have utilized various isolated organ preparations to assess its pharmacological activities.

Studies on Isolated Organ Preparations (e.g., Canine Atrium)

Studies employing isolated organ preparations have been instrumental in characterizing the effects of butropium bromide. For instance, investigations using isolated, blood-perfused canine atrium preparations have been conducted to examine its impact on cardiac function. ebi.ac.uknih.govjst.go.jp These preparations allow for the direct assessment of drug effects on myocardial contractility and heart rate in a controlled environment. The effects of butropium bromide have also been studied on the canine sphincter of Oddi, where it significantly reduced the amplitude and frequency of contractions. ebi.ac.uk

Analysis of Chronotropic and Inotropic Activity in Isolated Cardiac Tissues

Analysis of butropium bromide's effects on isolated cardiac tissues, such as the canine atrium, has revealed its influence on chronotropic (heart rate) and inotropic (contractility) activity. In isolated, blood-perfused canine atrial preparations, butropium bromide administered into the cannulated sinus node artery produced a dose-dependent positive chronotropic and inotropic effect within a dose range of 3 to 100 micrograms. ebi.ac.uknih.govjst.go.jp At doses exceeding 30 micrograms, a transient, slight negative chronotropic and inotropic effect was observed, followed by a prolonged positive effect. ebi.ac.uknih.govjst.go.jp

Below is a summary of the observed effects on canine atrium:

PreparationDose Range (µg)Primary Effect (low to high dose)Effect at Higher Doses (>30 µg)
Isolated, Blood-Perfused Canine Atrium3 - 100Dose-dependent positive chronotropic and inotropic effect ebi.ac.uknih.govjst.go.jpSlight and brief initial negative effect, followed by long-lasting positive effect ebi.ac.uknih.govjst.go.jp

Investigation of Adrenergic Receptor Interactions and Associated Effects

Investigations have explored potential interactions of butropium bromide with adrenergic receptors, particularly in the context of its observed cardiac effects. The positive chronotropic and inotropic effects induced by butropium bromide in the isolated canine atrium were significantly suppressed by the administration of beta-blockers such as propranolol (B1214883) or carteolol (B1214276). ebi.ac.uknih.govjst.go.jp This suggests that a portion of the positive cardiac effects observed, particularly at higher concentrations, may involve stimulation of adrenergic beta-receptors, in addition to its primary action of cholinergic blockade. ebi.ac.uknih.govjst.go.jp Butropium bromide is classified as an anticholinergic agent and a muscarinic receptor antagonist. patsnap.compatsnap.comncats.io Its primary mechanism of action involves blocking muscarinic cholinergic receptors. patsnap.comncats.iodoctoroncall.com.my Specifically, it targets M3 muscarinic receptors located on the smooth muscles of the airways. patsnap.com

Comparative Relaxation Responses in Isolated Smooth Muscle Preparations (e.g., Feline Bronchial Muscle)

Butropium bromide is known for its ability to suppress spasms of smooth muscles in internal organs. ebi.ac.ukdoctoroncall.com.my This effect is mediated through the inhibition of acetylcholine (B1216132) receptors, leading to a reduction in the tone and motility of parasympathetically innervated smooth muscle. doctoroncall.com.my Studies indicate that butropium bromide competes with acetylcholine for binding to muscarinic receptors, thereby preventing acetylcholine from inducing muscle contraction. patsnap.compatsnap.com This inhibition results in the relaxation of smooth muscles, including bronchial smooth muscles, contributing to bronchodilation. patsnap.compatsnap.com While the outline specifically mentions feline bronchial muscle, the provided search results primarily detail studies on canine tissues and general smooth muscle relaxation mediated by muscarinic receptor blockade. ebi.ac.ukpatsnap.compatsnap.comncats.iodoctoroncall.com.my

Assessment of Potency and Efficacy Parameters (-logEC50, Emax) in In Vitro Assays

In vitro pharmacological studies often involve the determination of potency and efficacy parameters, such as -logEC50 and Emax, through the analysis of concentration-response curves. The EC50 (half maximal effective concentration) represents the concentration of a drug that produces 50% of its maximal effect, while -logEC50 is the negative logarithm of this value, providing a measure of drug potency. youtube.com Emax represents the maximal response achievable with a drug, indicating its efficacy. youtube.com While these parameters are standard in characterizing drug activity in vitro, specific -logEC50 and Emax values for butropium bromide in the described isolated organ or smooth muscle preparations were not available in the provided search results. However, the concept of EC50 has been applied to evaluate the potency of other antimuscarinic drugs in relaxing carbachol-induced contractions in isolated smooth muscle preparations, such as guinea pig isolated trachea. nih.gov

Structure-Activity Relationship (SAR) Studies

Identification of Molecular Determinants for Muscarinic Receptor Antagonism

Muscarinic receptor antagonists typically interact with a negatively charged aspartic acid residue located in the third transmembrane helix of the muscarinic receptor. uomus.edu.iq The presence of a quaternary ammonium (B1175870) group is a common feature in many muscarinic antagonists and is important for activity. uomus.edu.iqfirsthope.co.in This positively charged group interacts with the anionic site of the receptor. uomus.edu.iq Hydrophobic pockets within the receptor, located in helices 4, 5, 6, and 7, also contribute to the binding of the compound. uomus.edu.iq

Correlation between Structural Modifications and Pharmacological Activity

Alterations to the structure of muscarinic antagonists can significantly impact their affinity and selectivity for muscarinic receptors. firsthope.co.in For instance, the size and nature of substituents on the quaternary ammonium nitrogen can influence activity. uomus.edu.iq Substituents larger than a methyl group on the nitrogen can increase the size of the onium moiety, diffuse the positive charge, and sterically hinder proper drug-receptor interaction, potentially decreasing activity. uomus.edu.iq The presence of aromatic rings in the structure can also contribute to receptor binding and enhance potency. firsthope.co.in The distance between key functional groups, such as the quaternary ammonium group and other structural elements, is also a critical determinant of muscarinic activity. uomus.edu.iqgpatindia.com

Rational Design and Synthesis of Butropium Bromide Analogs for SAR Exploration

Rational design and synthesis of analogs involve creating compounds with targeted structural modifications to systematically explore the SAR. This process helps to understand which parts of the molecule are essential for activity and how changes affect potency, selectivity, and other pharmacological properties. While specific details on the rational design and synthesis of butropium bromide analogs are not extensively detailed in the provided context, the general principles of SAR exploration for muscarinic antagonists involve modifying key structural features like the quaternary ammonium group, the ester linkage, and the attached ring systems to probe their impact on receptor interaction. firsthope.co.ingpatindia.com The synthesis of tropane (B1204802) derivatives, a structural class that includes butropium bromide, often involves modifying natural alkaloids like atropine (B194438) or tropinone (B130398). psu.eduresearchgate.net

Investigation of Stereochemical Influences on Biological Activity

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly influence biological activity, including target binding, metabolism, and distribution. nih.govmichberk.comresearchgate.net For chiral compounds, different stereoisomers (enantiomers or diastereomers) can exhibit varying levels of potency and even different pharmacological profiles. michberk.com While specific studies on the stereochemical influences of butropium bromide were not found, the importance of stereochemistry in the activity of related muscarinic agents and other chiral drugs is well-established. uomus.edu.iqnih.govmichberk.comresearchgate.net For example, the muscarinic activity of methacholine, a related cholinergic agent, primarily resides in the (S)-isomer. uomus.edu.iq Investigating the stereochemistry of butropium bromide would involve synthesizing or separating its different stereoisomers and evaluating their respective affinities for muscarinic receptor subtypes and their functional effects.

In Vitro Metabolic Stability and Enzyme Interaction Studies

In vitro metabolic stability studies are essential in the early stages of drug discovery and development to predict how a compound will be metabolized in the body. nih.govsrce.hr These studies help to assess the susceptibility of a compound to biotransformation by metabolic enzymes. nih.govsrce.hr

Assessment of Metabolic Fate in Preclinical In Vitro Systems

In vitro systems, such as liver microsomes, liver S9 fractions, and cultured hepatocytes, are commonly used to evaluate the metabolic stability of new chemical entities. nih.govnih.govadmescope.com These systems contain various metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, which are involved in the biotransformation of many drugs. nih.govsrce.hrnih.gov Metabolic stability is often expressed as in vitro half-life (t₁/₂) or intrinsic clearance (CLint). nih.govsrce.hr A longer half-life or lower intrinsic clearance in these systems indicates higher metabolic stability. srce.hr

Identification of Potential Metabolic Pathways and Enzymes Involved

Information specifically detailing the metabolic pathways and enzymes involved in the biotransformation of butropium bromide in preclinical studies is limited in the provided search results. However, general principles of drug metabolism for quaternary ammonium compounds and related anticholinergic agents can provide insight into potential pathways.

Quaternary ammonium compounds like butropium bromide typically have poor lipid solubility due to their permanent positive charge. This characteristic generally leads to limited absorption across biological membranes and reduced metabolism compared to more lipophilic drugs. researchgate.net Elimination of such compounds often occurs primarily through excretion of the unchanged drug, particularly via the kidneys and bile. patsnap.comresearchgate.net

Despite the limited metabolism, some biotransformation may occur. For many drugs, the liver is the primary site of metabolism, involving Phase I (functionalization) and Phase II (conjugation) reactions catalyzed by various enzymes, including the cytochrome P450 (CYP) enzyme system. dynamed.comionsource.com While specific data for butropium bromide is not available in the search results, related compounds and general drug metabolism principles suggest that if metabolism does occur, it might involve enzymes in the liver. patsnap.comionsource.com

One search result mentions that butropium bromide is eventually metabolized in the liver and excreted primarily through the kidneys. patsnap.com However, it does not specify the exact metabolic pathways or the enzymes involved.

Research into the metabolism of other drugs, such as bupropion, highlights the role of enzymes like carbonyl reductases and cytochrome P450 enzymes (e.g., CYP2B6) in their biotransformation, leading to the formation of various metabolites. psu.edu Similarly, studies on buprenorphine metabolism have identified CYP3A4 and CYP2C8 as key enzymes in its N-dealkylation, with other CYP isoforms involved in oxidative metabolic pathways. nih.gov While these examples pertain to different compounds, they illustrate the types of enzymes commonly involved in drug metabolism.

Given that butropium bromide is a tropane derivative genome.jp, studies on the metabolism of other tropane alkaloids might offer further clues, but specific information directly linking these to butropium bromide's metabolic enzymes is not present in the provided results.

The limited systemic absorption of butropium bromide when administered via inhalation also contributes to minimal systemic metabolism and reduces the likelihood of systemic side effects. patsnap.com

Based on general pharmacological principles and the limited information available, potential metabolic pathways for butropium bromide, if they occur to a significant extent, would likely involve hepatic enzymes, but specific details regarding the involved enzymes and the resulting metabolites require further investigation.

Potential Metabolic Considerations (Based on General Principles and Limited Data)

Potential Metabolic ProcessPossible Enzyme Classes InvolvedLocationNote
Phase I ReactionsCytochrome P450 (CYP) enzymesLiverSpecific CYP isoforms unknown for butropium bromide. dynamed.comionsource.com
Phase II ReactionsTransferase enzymesLiverConjugation with hydrophilic molecules. ionsource.com
HydrolysisEsterasesLiver, PlasmaPossible given ester functional group.

Note: This table presents potential metabolic considerations based on general drug metabolism principles and limited available data for butropium bromide. Specific experimental data for butropium bromide's metabolic pathways and enzymes is not extensively detailed in the provided sources.

Preclinical Pharmacokinetics Research Adme

Absorption Studies in Animal Models

Investigation of Absorption Characteristics

Specific studies investigating the absorption characteristics of butropium (B33783) bromide in animal models, such as the rate and extent of absorption from various routes of administration, have not been identified in publicly available literature. Pharmacokinetic research typically involves animal models to understand how a substance is taken up by the body, but such detailed analyses for butropium bromide are not documented in the searched scientific databases.

Evaluation of Systemic Absorption Profiles

While specific in vivo studies are not detailed, it is noted that butropium bromide is characterized by minimal systemic absorption when administered via inhalation. patsnap.com This property is considered a key aspect of its mechanism, as it allows the drug's effects to be localized to the lungs, which can reduce the likelihood of systemic side effects. patsnap.com However, the underlying animal studies that would provide quantitative data on plasma concentrations and bioavailability to substantiate this profile are not described in the available literature.

Distribution Studies in Animal Models

Tissue Distribution Analysis

No specific research findings on the tissue distribution of butropium bromide in animal models were found. Such studies are crucial for understanding where a compound travels in the body after absorption and whether it accumulates in specific organs or tissues.

Plasma and Tissue Concentration-Time Profiling

Data detailing the concentration of butropium bromide in plasma and various tissues over time in animal models are not available in the reviewed literature. This information is fundamental for constructing a complete pharmacokinetic profile and understanding the compound's residence time in the body.

Metabolism Studies in Animal Models

Information regarding the metabolic pathways of butropium bromide in animal models is not described in the available scientific literature. It is generally mentioned that the compound is metabolized in the liver, but specific studies identifying the metabolites formed or the enzymes involved in its biotransformation in preclinical species have not been publicly documented. patsnap.com

Excretion Studies in Animal Models

Excretion studies are fundamental to determining the routes and rates at which a drug and its metabolites are eliminated from the body.

Preclinical information indicates that butropium bromide is primarily excreted through the kidneys. researchgate.net This suggests that renal excretion is the main pathway for the elimination of the compound and its metabolites from the systemic circulation. researchgate.net

Below is a summary of the primary organ of metabolism and route of elimination for butropium bromide.

Pharmacokinetic ParameterPrimary Site/Route
Metabolism Liver researchgate.net
Excretion Kidneys researchgate.net

Specific data from preclinical studies detailing the extent of biliary excretion of butropium bromide in animal models is not available in the reviewed scientific literature. Such analysis would be necessary to fully quantify all routes of elimination.

Pharmacokinetic Modeling and Data Analysis in Preclinical Research

Detailed pharmacokinetic modeling and data analysis from preclinical research on butropium bromide are not publicly available. These analyses are essential for quantitatively describing the absorption, distribution, metabolism, and excretion processes and for predicting the drug's behavior in different species, including humans.

Application of Pharmacokinetic Models (e.g., two-compartment open model)

The pharmacokinetic profile of many drugs, including anticholinergic agents, is often best described by a multi-compartment model rather than a simple one-compartment model. Following intravenous administration, the plasma concentration of the drug typically shows a multi-exponential decline. This pattern suggests that the body does not behave as a single, uniform unit. Instead, a two-compartment open model is frequently employed to characterize the drug's disposition.

This model divides the body into two theoretical compartments:

The Central Compartment: This compartment includes blood (plasma) and highly perfused organs such as the heart, lungs, liver, and kidneys. Drug distribution into these tissues is rapid.

The Peripheral Compartment: This compartment consists of less perfused tissues, such as muscle, fat, and skin. Drug distribution into and out of this compartment is slower.

Following intravenous administration of a compound like Butropium bromide, there is an initial rapid distribution phase where the drug moves from the central compartment to the peripheral compartment. This is followed by a slower elimination phase, during which the drug is cleared from the central compartment. The plasma concentration-time curve for a drug following a two-compartment model is characterized by a biexponential decline.

Determination of Key Pharmacokinetic Parameters

Preclinical studies in animal models, such as rats and dogs, are essential for determining the key pharmacokinetic parameters of Butropium bromide. These parameters provide a quantitative understanding of the drug's ADME properties.

Terminal Elimination Half-Life (t½): This parameter represents the time required for the plasma concentration of a drug to decrease by half during the elimination phase. For a related compound, oxitropium (B1233792) bromide, the elimination half-life from the blood in rats was approximately 4 hours after oral administration. nih.gov After intravenous administration, a rapid distribution phase is followed by a relatively fast elimination phase, which then transitions into a terminal elimination phase approximately one hour after administration. nih.gov

Plasma Clearance (Cl): Clearance is a measure of the volume of plasma from which the drug is completely removed per unit of time. It is a critical parameter for understanding the efficiency of drug elimination from the body. For the related quaternary ammonium (B1175870) anticholinergic tiotropium (B1237716), the plasma clearance in rats is high, ranging between 87 and 150 ml/min/kg. nih.gov In dogs, the clearance of tiotropium is also significant, ranging from 34 to 42 ml/min/kg. nih.gov

Volume of Distribution (Vd): The apparent volume of distribution relates the amount of drug in the body to its concentration in the plasma. A large volume of distribution suggests extensive tissue distribution. Tiotropium exhibits a large volume of distribution at steady state (Vss) in rats (between 3 and 15 L/kg) and dogs (between 2 and 10 L/kg), indicating that the drug distributes widely into the tissues. nih.gov

The following table summarizes key pharmacokinetic parameters for related quaternary ammonium anticholinergic compounds in different animal species.

ParameterTiotropium (Rats)Tiotropium (Dogs)Ipratropium (B1672105) (Rats)
Plasma Clearance (Cl) 87 - 150 ml/min/kg34 - 42 ml/min/kgHigh
Volume of Distribution (Vss) 3 - 15 L/kg2 - 10 L/kgExtensive
Terminal Elimination Half-Life (Plasma) 6 - 8 hours-6 - 8 hours
Terminal Elimination Half-Life (Urine) 21 - 24 hours-21 - 24 hours

Data for Tiotropium and Ipratropium are included for comparative purposes. nih.gov

Comparative Pharmacokinetics with Related Compounds across Animal Species

The pharmacokinetic properties of Butropium bromide can be contextualized by comparing them with other quaternary ammonium anticholinergic agents in various animal species. These comparisons can highlight species-specific differences in drug handling and provide a broader understanding of the compound's behavior.

For instance, a study comparing a series of anticholinergics (atropine, anisodamine, anisodine, scopolamine (B1681570), and tiotropium) in rats after intravenous administration revealed differences in their maximum plasma concentrations and bioavailability. nih.gov While Butropium bromide was not included in this specific study, the findings underscore the variability in pharmacokinetics even among structurally related compounds.

In both rats and dogs, the pharmacokinetics of the related compounds tiotropium and ipratropium are characterized by high clearance and extensive tissue distribution. nih.gov After intravenous administration, the concentration-time profiles of these two drugs are similar in rats. nih.gov Interestingly, the terminal elimination half-life of both tiotropium and ipratropium in rat urine (21-24 hours) is considerably longer than their half-life in plasma (6-8 hours), suggesting slower elimination from the body than what plasma concentrations alone might indicate. nih.gov

Whole-body autoradiography studies in rats with radiolabeled tiotropium have shown a broad and rapid distribution of the compound into various tissues, a pattern that is also reported for ipratropium. nih.gov This extensive tissue distribution is consistent with the large volume of distribution observed for these compounds.

The following table provides a comparative overview of pharmacokinetic characteristics of several anticholinergic compounds in rats.

CompoundMaximum Plasma Concentration (Cmax) after IV administration (ng/mL)Oral Bioavailability (%)
Atropine (B194438) 274.25 ± 53.6621.62
Anisodamine 267.50 ± 33.1610.78
Anisodine 340.50 ± 44.5280.45
Scopolamine 483.75 ± 78.132.52

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound Analysis

Chromatographic techniques are widely used for separating and analyzing complex mixtures, making them essential for assessing the purity of Butropium (B33783) bromide and identifying related substances.

Application of Liquid Chromatography (LC) for Purity and Related Substances

Liquid Chromatography (LC) is a fundamental technique used to separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For Butropium bromide, LC methods are applied to determine its purity and detect the presence of related substances or impurities. A solution of Butropium bromide dissolved in a mobile phase can be used for this purpose. nihs.go.jp The detection is often performed using an ultraviolet absorption photometer. nihs.go.jp

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) offers enhanced separation efficiency and sensitivity compared to traditional LC. Various detection systems can be coupled with HPLC to analyze Butropium bromide. An ultraviolet absorption photometer set at a specific wavelength, such as 220 nm, is a common detector used in HPLC methods for Butropium bromide analysis. nihs.go.jp The choice of column packing material, such as octadecylsilanized silica (B1680970) gel, and mobile phase composition are critical for achieving optimal separation. nihs.go.jp For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and 0.005 mol/L sulfuric acid with sodium laurylsulfate has been employed. nihs.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry. This method is particularly valuable for the analysis of compounds like Butropium bromide, especially when high sensitivity is required, such as in the analysis of biological fluids or for the identification of degradation products. LC-MS/MS techniques can achieve very low detection limits. nih.gov While direct information on Butropium bromide specifically is limited in the search results regarding LC-MS/MS sensitivity, related quaternary ammonium (B1175870) alkaloids like hyoscine N-butyl bromide have shown detection limits as low as 1 ng mL⁻¹ using LC-MS/MS. nih.gov LC-MS/MS can also be used to identify degradation products by analyzing their mass spectra. researchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Trace Analysis

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is an even more advanced technique offering faster separation, higher resolution, and increased sensitivity compared to conventional HPLC-MS/MS. This makes it particularly suitable for trace analysis of Butropium bromide. UPLC-ESI-MS/MS methods coupled with appropriate ionization techniques like electrospray ionization (ESI) and detection in multiple reaction monitoring (MRM) mode are highly sensitive. grupomarista.org.br For related compounds like N-butylscopolamine (a synonym for scopolamine (B1681570) butylbromide, which is structurally similar to butropium bromide), UPLC-ESI-MS/MS has demonstrated a lower limit of quantitation (LLOQ) of 0.03 ng/mL in human plasma. grupomarista.org.br This highlights the capability of UPLC-ESI-MS/MS for detecting and quantifying Butropium bromide at very low concentrations.

Spectroscopic Methods in Research

Spectroscopic methods analyze the interaction of matter with electromagnetic radiation, providing valuable information about the structure and concentration of compounds.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Absorption Characteristics

Ultraviolet-Visible (UV-Vis) Spectrophotometry is a technique used to measure the absorption of UV-Vis light by a substance. This absorption is characteristic of the compound's chemical structure and can be used for identification and quantification. The absorption spectrum of a solution of Butropium bromide in methanol (B129727) can be determined using UV-Vis spectrophotometry. nihs.go.jp Comparing this spectrum with a reference spectrum can aid in the identification of the compound. nihs.go.jp UV-Vis spectrophotometry is also used as a detection method in LC and HPLC, typically monitoring the absorbance at a specific wavelength where the analyte shows significant absorption. nihs.go.jp

Utility of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for the structural elucidation of organic compounds like butropium bromide. NMR provides detailed information about the connectivity and environment of atoms within a molecule, while MS determines the molecular weight and provides insights into the fragmentation pattern, aiding in the identification of structural subunits.

NMR spectroscopy, particularly 1H NMR and 13C NMR, is invaluable for confirming the proposed structure of butropium bromide by analyzing the chemical shifts, splitting patterns, and integration of signals corresponding to different protons and carbons in the molecule. docbrown.infoegyankosh.ac.in The chemical shift values are influenced by the electronic environment of the nuclei, providing clues about nearby functional groups. Spin-spin coupling, observed as splitting of signals, reveals the number of neighboring nuclei. docbrown.infolehigh.edu

Mass spectrometry provides the molecular ion peak, which corresponds to the molecular weight of butropium bromide. egyankosh.ac.in The fragmentation pattern observed in the MS spectrum, generated by the breakdown of the molecule into smaller ions, offers additional structural information. lehigh.edu Analyzing the mass-to-charge ratio (m/z) of these fragments helps in piecing together the molecular structure. The presence of bromine in butropium bromide is often evident in the mass spectrum due to the natural isotopic abundance of 79Br and 81Br, which typically results in characteristic M and M+2 peaks with a roughly 1:1 ratio. docbrown.infoyoutube.comdocbrown.info

The combined application of NMR and MS allows for a comprehensive structural analysis, enabling unambiguous identification and confirmation of the butropium bromide structure. chimia.ch While MS offers high sensitivity, especially when coupled with chromatographic techniques like LC-MS, NMR provides direct structural insights that MS alone may not fully deliver. chimia.chfrontiersin.org

Electrophoretic and Electrochemical Analytical Techniques

Electrophoretic and electrochemical methods offer alternative and complementary approaches for the separation, analysis, and characterization of butropium bromide.

Exploration of Electrophoretic Methods for Separation and Analysis

Electrophoresis is a separation technique that separates analytes based on their differential migration through a conductive medium under the influence of an electric field. libretexts.org Charged species, like the quaternary ammonium butropium cation, will migrate towards the electrode of opposite charge. libretexts.org

While gel electrophoresis is commonly used for separating large biomolecules like DNA and proteins, capillary electrophoresis (CE) is a versatile technique applicable to a wider range of molecules, including small organic compounds. libretexts.orgbio-rad.comthermofisher.com CE separates analytes within a narrow capillary tube, offering high separation efficiency and reduced sample consumption. libretexts.org Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed, often utilizing buffer additives to optimize separation. researchgate.net Electrophoretic methods have been reported for the analysis of related quaternary ammonium alkaloids, indicating their potential utility for butropium bromide separation and analysis. rsc.org

Application of Electrochemical Methods in Analytical Characterization

Electrochemical methods involve studying analytes by measuring electrical properties such as potential or current in an electrochemical cell. slideshare.net These techniques are valuable for analyzing electroactive species, which can undergo oxidation or reduction. tcd.ie

Voltammetry is a key electrochemical technique that measures the current response as the potential applied to an electrode is varied. researchgate.net This can provide quantitative information about the concentration of an electroactive substance and insights into its electrochemical behavior. tcd.ieresearchgate.net Electrochemical methods offer advantages such as low detection limits and the ability to distinguish between different oxidation states of an element. tcd.ie While specific applications of electrochemical methods solely focused on butropium bromide were not extensively detailed in the search results, these techniques have been applied to the analysis of various pharmaceutical compounds and could be explored for the characterization of butropium bromide if it exhibits suitable electroactivity. researchgate.net

Reference Standards and Impurity Profiling in Analytical Research

The use of well-characterized reference standards and comprehensive impurity profiling are essential aspects of analytical research for pharmaceutical compounds to ensure quality, safety, and regulatory compliance. venkatasailifesciences.comsynzeal.comsynzeal.comresearchgate.netresearchgate.net

Development and Characterization of Butropium Bromide Reference Standards

Reference standards are highly purified substances used as benchmarks for the identification and quantification of an analyte in a sample. cymitquimica.com The development and characterization of butropium bromide reference standards involve rigorous analytical testing to confirm their identity, purity, and strength. venkatasailifesciences.comsynzeal.comsynzeal.com

Characterization data for reference standards typically includes spectroscopic data (e.g., UV-Vis, IR, NMR, MS), chromatographic purity determined by techniques like High-Performance Liquid Chromatography (HPLC), and other relevant physical and chemical properties. venkatasailifesciences.comsynzeal.comsynzeal.com These standards are crucial for method validation, quality control testing, and stability studies of butropium bromide. venkatasailifesciences.comsynzeal.comsynzeal.comresearchgate.net Traceability to pharmacopeial standards, such as USP or EP, can also be established for butropium bromide reference materials. synzeal.comsynzeal.com

Methodologies for Identification and Quantification of Impurities and Degradants

Impurity profiling is the process of detecting, identifying, structurally elucidating, and quantifying impurities and degradation products present in a drug substance or pharmaceutical formulation. researchgate.netresearchgate.netiajps.com Impurities can arise from synthesis, manufacturing processes, or degradation during storage. iajps.com

Chromatographic techniques, particularly HPLC, are widely used for the separation and quantification of impurities in butropium bromide. nihs.go.jp The purity of butropium bromide can be assessed by dissolving a sample in a suitable mobile phase and analyzing it using liquid chromatography with a detector such as an ultraviolet absorption photometer. nihs.go.jp Related substances are identified based on their retention times relative to the main butropium peak. nihs.go.jp

Mass spectrometry, often coupled with chromatography (e.g., LC-MS), is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. researchgate.netresearchgate.net By analyzing the mass and fragmentation pattern of impurity peaks, their structures can be proposed. researchgate.net Forced degradation studies, conducted under various stress conditions (e.g., acid hydrolysis, base hydrolysis, oxidation, photolysis), are performed to generate degradation products and develop stability-indicating analytical methods. researchgate.net The identification and quantification of these degradants are critical for assessing the stability of butropium bromide and ensuring the quality of the final product. researchgate.netresearchgate.net According to regulatory guidelines, identification of impurities above a certain threshold is generally required. iajps.com

Validation of Analytical Methods for Research Applications

The validation of analytical methods for Butropium bromide in research applications is performed to confirm that the method is suitable for its intended purpose. This process typically follows guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). nih.govjapsonline.comijrpc.comnih.gov Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govjapsonline.comijrpc.comnih.gov

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and excipients. nih.govijrpc.com Linearity establishes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a defined range. nih.govjapsonline.comnih.govturkjps.org Accuracy measures the closeness of agreement between the value found and the accepted true value. nih.govjapsonline.comijrpc.comnih.gov Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.govjapsonline.comijrpc.comnih.gov This includes repeatability (intra-day) and intermediate precision (inter-day). nih.govjapsonline.com LOD and LOQ are determined to establish the sensitivity of the method, representing the lowest concentration of the analyte that can be detected and reproducibly quantified, respectively. nih.govturkjps.orgresearchgate.net Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. nih.govjapsonline.com

Research findings often include detailed data tables presenting the results of these validation parameters. For example, studies on related compounds like ipratropium (B1672105) bromide demonstrate typical validation data. japsonline.comijrpc.comnih.govresearchgate.net

Table 1: Representative Analytical Method Validation Parameters (Illustrative based on related compounds)

Validation ParameterAcceptance Criteria (Typical)Illustrative Data Range (Based on related compounds)
SpecificitySeparation of analyte from impurities and degradation products.Achieved; no interference observed. nih.govijrpc.com
Linearity (Correlation Coefficient, r)≥ 0.999> 0.999 japsonline.comnih.govresearchgate.net
Accuracy (% Recovery)98.0 - 102.0%99.0 - 103.5% japsonline.comijrpc.comnih.govresearchgate.net
Precision (% RSD)≤ 2.0%< 2.0% (Intra-day and Inter-day) nih.govjapsonline.comnih.gov
LODSignal-to-noise ratio (S/N) of 3:1Varies depending on the method and compound. turkjps.orgresearchgate.net
LOQSignal-to-noise ratio (S/N) of 10:1Varies depending on the method and compound. nih.govturkjps.orgresearchgate.net
RobustnessResults remain within acceptable limits despite small variations in parameters.Method found to be robust. nih.govjapsonline.com

Design of Stability-Indicating Chromatographic Methods for Research Samples

Stability-indicating chromatographic methods are designed to measure the active pharmaceutical ingredient (API) and its degradation products in the presence of each other, ensuring that the assay is specific for the API and that any changes in the sample over time due to degradation can be accurately monitored. semanticscholar.orggsconlinepress.com These methods are crucial for stability studies, which assess how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light. gsconlinepress.com

The development of a stability-indicating method typically involves forced degradation studies. nih.govturkjps.orgsemanticscholar.orggsconlinepress.comresearchgate.netresearchgate.net These studies expose the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic conditions, to generate degradation products. nih.govnih.govsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net The chromatographic method is then developed or optimized to effectively separate the API from these degradation products and any potential impurities. nih.govnih.govsemanticscholar.orgresearchgate.net

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a common technique used for developing stability-indicating methods for bromide salts like Butropium bromide. nih.govjapsonline.comijrpc.comsemanticscholar.org The selection of stationary phase (e.g., C18 column), mobile phase composition (e.g., buffer and organic solvent mixtures), flow rate, and detection wavelength are critical parameters optimized during method development to achieve adequate separation and sensitivity. nih.govjapsonline.comijrpc.comnih.govsemanticscholar.org Photodiode array (PDA) detectors are often used to assess peak purity and confirm the specificity of the method. nih.gov

Forced degradation studies provide valuable insights into the intrinsic stability of the molecule and potential degradation pathways. semanticscholar.orggsconlinepress.com The extent of degradation under different stress conditions is monitored chromatographically, and the resulting degradation products are separated and, if possible, identified. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Illustrative Forced Degradation Conditions and Observations (Based on related compounds)

Stress ConditionTypical ConditionsIllustrative Observation (Based on related compounds)
Acidic Hydrolysise.g., 0.1 N HCl, refluxDegradation observed, formation of degradation products. semanticscholar.orgresearchgate.netresearchgate.net
Basic Hydrolysise.g., 0.1 N NaOH, refluxSignificant degradation observed, formation of degradation products. semanticscholar.orgresearchgate.netresearchgate.net
Oxidativee.g., 3% H₂O₂Degradation observed, formation of degradation products. semanticscholar.orgresearchgate.netresearchgate.net
Thermale.g., Elevated temperature (e.g., 60°C or higher)Degradation may occur depending on temperature and duration. nih.govresearchgate.netresearchgate.net
Photolytice.g., UV light exposureDegradation may occur upon light exposure. nih.govresearchgate.netresearchgate.net

The successful development and validation of a stability-indicating chromatographic method for Butropium bromide allows for accurate monitoring of its stability over time and ensures the quality and integrity of research samples.

Comparative Preclinical Pharmacology

Comparative Studies with Other Anticholinergic Bronchodilators

For context, studies on established anticholinergics have provided valuable comparative data. For instance, in guinea pig trachea models, the onset and duration of action of tiotropium (B1237716) bromide have been shown to be significantly longer than that of ipratropium (B1672105) bromide, a factor attributed to its slower dissociation from muscarinic receptors. nih.gov Tiotropium has demonstrated approximately 10-fold greater potency than ipratropium bromide in binding to human lung muscarinic receptors. nih.gov Such specific comparative data for butropium (B33783) bromide is currently lacking.

CompoundAnimal Model/TissueKey FindingsReference
Butropium BromideData Not AvailableNo direct comparative preclinical data on bronchodilator effects found.N/A
Ipratropium BromideGuinea Pig TracheaEffective in inhibiting cholinergic nerve-induced contractions. nih.gov
Tiotropium BromideGuinea Pig & Human AirwaysPotent and long-lasting inhibition of cholinergic nerve-induced contractions; slower onset but much slower dissociation compared to ipratropium. nih.gov nih.gov

Investigation of Synergistic Effects with Other Pharmacological Agents

The potential for synergistic or additive effects when combining butropium bromide with other classes of bronchodilators, such as beta-agonists (e.g., salbutamol (B1663637), formoterol), has not been elucidated in preclinical models of airway constriction.

In contrast, the combination of ipratropium bromide with beta-agonists like salbutamol has been studied, with some clinical findings suggesting a greater bronchodilator effect with combination therapy in certain patient populations. nih.govbiorxiv.org Preclinical investigations have been fundamental in establishing the rationale for such combination therapies, exploring the complementary mechanisms of action of anticholinergics and beta-agonists on airway smooth muscle relaxation. Similar foundational preclinical studies for butropium bromide are not currently available.

AnticholinergicCombined AgentPreclinical ModelObserved EffectReference
Butropium BromideBeta-agonists (e.g., Salbutamol, Formoterol)Data Not AvailableNo preclinical data on synergistic effects for bronchodilation found.N/A
Ipratropium BromideSalbutamolAsthma/COPD Models (Clinical)Additive bronchodilator effects observed. nih.gov nih.gov
Tiotropium BromideFormoterolCOPD Models (Clinical)Improved lung function and clinical outcomes with combination therapy. nih.gov

Analysis of Differential Receptor Selectivity or Off-Target Effects

A detailed analysis of the binding affinity of butropium bromide for different muscarinic receptor subtypes (M1, M2, and M3) is not available in the public domain. The relative selectivity for these receptors is a critical determinant of both the therapeutic efficacy and potential side-effect profile of anticholinergic drugs.

For instance, tiotropium bromide exhibits a kinetic selectivity, dissociating more rapidly from M2 receptors than from M1 and M3 receptors. nih.gov This property is thought to contribute to its long duration of action and favorable therapeutic profile. Ipratropium bromide, on the other hand, is considered a non-selective muscarinic antagonist. nih.gov Information regarding the muscarinic receptor binding profile of butropium bromide is necessary to understand its pharmacological characteristics in comparison to these agents.

Furthermore, comprehensive off-target screening of butropium bromide against a broad panel of receptors and enzymes, which would identify potential secondary pharmacological activities and predict potential side effects, has not been publicly reported. Such screening is a standard component of modern drug development to ensure the safety and selectivity of new chemical entities. nih.govreactionbiology.com

CompoundM1 Receptor AffinityM2 Receptor AffinityM3 Receptor AffinityKey Selectivity ProfileReference
Butropium BromideData Not AvailableData Not AvailableData Not AvailableUnknownN/A
Ipratropium BromideNon-selectiveNon-selectiveNon-selectiveNon-selective antagonist. nih.gov
Tiotropium BromideHighHighHighKinetic selectivity: dissociates slowly from M1 and M3, but rapidly from M2 receptors. nih.gov nih.gov

Q & A

Q. What are the key physicochemical properties of Butropium bromide, and how do they influence experimental design?

Butropium bromide (C₂₈H₃₈BrNO₄, MW 532.51) is a white crystalline powder with specific solubility profiles: freely soluble in methanol, sparingly soluble in water, and insoluble in diethyl ether or acetic anhydride . Its thermal stability (decomposition at 609°C) and hygroscopic nature necessitate controlled storage in sealed, light-protected containers to prevent degradation . Researchers must account for these properties when designing dissolution studies or stability tests. For example, methanol is preferred as a solvent for UV-Vis spectroscopy due to its solubility characteristics, while water-based experiments require solubility enhancers .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionReference
Molecular Weight532.51 g/mol
Solubility (Methanol)Freely soluble
Thermal StabilityStable up to 609°C
Storage ConditionsSealed, light-protected containers

Q. What analytical methods are recommended for validating Butropium bromide purity in synthesized batches?

Purity validation requires a multi-method approach:

  • Titration : Quantify active ingredient content using 0.1M NaOH titration, where 1 mL NaOH ≈ 12.32 mg Butropium bromide .
  • HPLC : Use a C18 column with UV detection at 220 nm, a mobile phase of acetonitrile/sulfuric acid (gradient elution), and a flow rate adjusted to achieve a 5-minute retention time .
  • Heavy Metal Testing : Limit lead and other metals to <10 ppm via atomic absorption spectroscopy . Discrepancies between methods (e.g., HPLC vs. titration) should trigger cross-validation with IR spectroscopy or mass spectrometry to rule out structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for Butropium bromide across different studies?

Contradictions often arise from variations in experimental models (e.g., in vitro vs. in vivo) or dosage formulations. For example, LD₅₀ values differ significantly between oral (1500 mg/kg in mice) and intravenous (21 mg/kg in rats) administration due to bioavailability differences . To address this:

  • Standardize Models : Use consistent species and administration routes.
  • Control Formulations : Compare free base vs. salt forms (e.g., hydrochloride), as these alter solubility and absorption .
  • Meta-Analysis : Aggregate data from patents and peer-reviewed studies to identify outliers or methodological biases .

Q. What advanced techniques are suitable for studying Butropium bromide’s degradation pathways under stress conditions?

Accelerated stability studies under heat, light, and humidity can identify degradation products. For instance:

  • Forced Degradation : Expose samples to 609°C for 4 hours; analyze residues via LC-MS to detect brominated byproducts .
  • Spectroscopic Profiling : Compare UV-Vis spectra (methanol solvent, 220–400 nm) of degraded vs. reference samples to identify shifts in λmax indicative of structural changes .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How should researchers design experiments to investigate Butropium bromide’s interaction with biological membranes?

Advanced methodologies include:

  • Langmuir-Blodgett Troughs : Measure surface pressure-area isotherms to assess lipid monolayer interactions .
  • Fluorescence Quenching : Use pyrene-labeled liposomes to quantify membrane permeability changes .
  • Molecular Dynamics Simulations : Model the compound’s orientation in lipid bilayers using software like GROMACS, validated with experimental partition coefficients .

Methodological Best Practices

Q. What protocols ensure reproducibility in Butropium bromide synthesis?

Follow patent-derived protocols (e.g., US3409640) for large-scale synthesis :

  • Step 1 : React 4-butoxybenzyl bromide with 3(S)-endo-8-methyl-8-azoniabicyclo[3.2.1]octane under anhydrous conditions .
  • Step 2 : Purify via recrystallization in ethanol/water (3:1 v/v) to achieve ≥98% purity . Document deviations (e.g., solvent ratios, temperature) to trace batch-to-batch variability .

Q. How can researchers address discrepancies in bromide ion quantification across analytical platforms?

Discrepancies, as seen in aquifer studies , arise from methodological differences (e.g., ion chromatography vs. titration). Mitigation strategies include:

  • Cross-Calibration : Validate results against NIST-traceable standards.
  • Sample Pretreatment : Use 0.45 μm filters to remove particulate interference .
  • Blind Replicates : Include triplicate samples in each run to assess intra-lab precision .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.